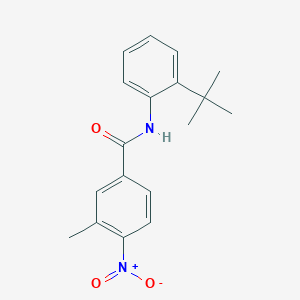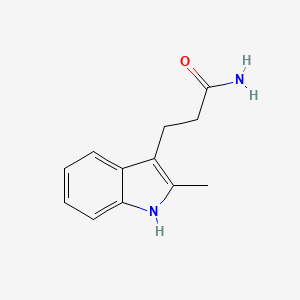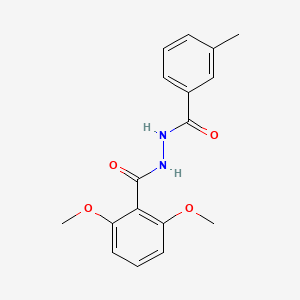![molecular formula C16H15N5O2 B5819041 N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5819041.png)
N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, also known as BPTA, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological agent. BPTA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide is believed to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction in prostaglandin synthesis. COX-2 is an enzyme that plays a role in inflammation and is overexpressed in many cancers. By inhibiting COX-2, N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide may be able to reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects
N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been found to exhibit a range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and reduction in inflammation. Additionally, N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been shown to have antioxidant properties and may be useful in preventing oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide in lab experiments is its relative ease of synthesis and purification. Additionally, its potential as a therapeutic agent in a variety of fields makes it a promising candidate for further investigation. However, one limitation of N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide. One area of interest is in the development of N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide-based therapies for cardiovascular disease, cancer, and inflammation. Additionally, further investigation into the mechanism of action of N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide may lead to the development of more targeted therapies. Finally, research on the pharmacokinetics and pharmacodynamics of N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide may help to optimize its use in clinical settings.
Synthesis Methods
The synthesis of N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide involves the reaction of 3-(1H-tetrazol-1-yl)phenol with benzyl bromide in the presence of sodium hydroxide, followed by the addition of chloroacetyl chloride. The resulting product is then purified through recrystallization.
Scientific Research Applications
N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been studied for its potential as a therapeutic agent in a variety of fields, including cardiovascular disease, cancer, and inflammation. In cardiovascular research, N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been shown to have vasodilatory effects and may be useful in the treatment of hypertension. In cancer research, N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been found to inhibit tumor growth and may have potential as a chemotherapeutic agent. Inflammation research has also shown promise for N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, as it has been found to have anti-inflammatory effects.
properties
IUPAC Name |
N-benzyl-2-[3-(tetrazol-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-16(17-10-13-5-2-1-3-6-13)11-23-15-8-4-7-14(9-15)21-12-18-19-20-21/h1-9,12H,10-11H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIWZWPIGSOPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC(=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(1-azepanylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5818966.png)

![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5818982.png)

![4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5818997.png)
![1-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5819000.png)


![5-amino-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B5819018.png)

![2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819045.png)

